molecular formula C16H23NO2 B13984148 tert-Butyl 2-(o-tolyl)pyrrolidine-1-carboxylate CAS No. 164919-14-6

tert-Butyl 2-(o-tolyl)pyrrolidine-1-carboxylate

Cat. No.: B13984148
CAS No.: 164919-14-6
M. Wt: 261.36 g/mol
InChI Key: GSFHSMPUPSNMTD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(o-tolyl)pyrrolidine-1-carboxylate is a pyrrolidine-based carbamate ester featuring an ortho-methylphenyl (o-tolyl) substituent at the 2-position of the pyrrolidine ring. This compound is a key intermediate in organic synthesis, particularly in medicinal chemistry, where pyrrolidine derivatives are valued for their conformational rigidity and bioactivity. The tert-butyl carbamate group enhances steric protection and stability during synthetic transformations. Its structural characterization typically involves nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .

Properties

CAS No.

164919-14-6

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 2-(2-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-12-8-5-6-9-13(12)14-10-7-11-17(14)15(18)19-16(2,3)4/h5-6,8-9,14H,7,10-11H2,1-4H3

InChI Key

GSFHSMPUPSNMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of 2-(o-tolyl)pyrrolidine

A common method involves starting from 2-(o-tolyl)pyrrolidine, which is then protected on the nitrogen atom using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction typically proceeds in solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine or sodium bicarbonate.

Step Reagents/Conditions Notes
Starting material 2-(o-tolyl)pyrrolidine Prepared or commercially available
Protecting agent Di-tert-butyl dicarbonate (Boc2O) 1.1 equiv
Base Triethylamine or NaHCO3 To neutralize acid formed
Solvent Dichloromethane (DCM) or THF Anhydrous conditions preferred
Temperature 0 °C to room temperature Controlled to avoid side reactions
Reaction time 2–12 hours Monitored by TLC

This method yields this compound with high purity after standard aqueous work-up and purification by column chromatography.

Construction of the Pyrrolidine Ring with o-Tolyl Substitution

An alternative approach involves the synthesis of the pyrrolidine ring bearing the o-tolyl substituent through intramolecular cyclization of an appropriate amino acid derivative or via nucleophilic substitution.

  • Starting from N-Boc-protected proline derivatives, the o-tolyl group can be introduced by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using o-tolyl boronic acid or o-tolyl halides.
  • The cyclization can be achieved by intramolecular nucleophilic attack of an amine on a suitably positioned electrophile.
Step Reagents/Conditions Notes
Starting material N-Boc-pyrrolidine-2-carboxylic acid or derivative Commercially available or synthesized
Coupling reagent Pd catalyst (e.g., Pd(PPh3)4) For Suzuki coupling
Aryl source o-Tolylboronic acid or o-tolyl halide 1.2 equiv
Base K2CO3 or KOtBu Facilitates coupling
Solvent Dioxane/water mixture or toluene Degassed
Temperature 80–100 °C Under inert atmosphere
Reaction time 8–24 hours Reaction monitored by TLC or HPLC

This method allows regioselective introduction of the o-tolyl group at the 2-position of the pyrrolidine ring before or after ring closure, depending on the synthetic design.

Mixed Anhydride Method for Carbamate Formation

In some cases, the tert-butyl carbamate group is introduced via a mixed anhydride intermediate generated from the carboxylic acid precursor. For example, isobutyl chloroformate (IBCF) can be used to activate the carboxylic acid, followed by reaction with tert-butanol or tert-butyl carbamate sources.

Step Reagents/Conditions Notes
Activation Isobutyl chloroformate (IBCF) 1.1 equiv
Base N-methylmorpholine (NMM) 1.1 equiv
Solvent Acetonitrile or THF Anhydrous
Temperature 0 °C to room temperature Controlled addition
Reaction time 1–3 hours Monitored by TLC
Carbamate formation Addition of tert-butanol To form Boc-protected product

This method is efficient for synthesizing tert-butyl carbamates from carboxylic acid precursors, including pyrrolidine derivatives.

Analytical Data and Purification

  • The product this compound is typically purified by flash column chromatography using silica gel with petroleum ether/ethyl acetate gradients.
  • Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
  • X-ray crystallography has been employed in related compounds to confirm stereochemistry and molecular conformation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Boc Protection 2-(o-tolyl)pyrrolidine Boc2O, triethylamine DCM, 0 °C to RT, 2–12 h Simple, high yield
Pd-Catalyzed Coupling N-Boc-pyrrolidine derivatives Pd catalyst, o-tolylboronic acid 80–100 °C, inert atmosphere Regioselective, versatile
Mixed Anhydride Pyrrolidine-2-carboxylic acid IBCF, NMM, tert-butanol 0 °C to RT, 1–3 h Efficient carbamate formation

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-(o-tolyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, synthesis yields, spectroscopic data, and applications.

Structural Analogs with Aromatic Substitutions

tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate
  • Substituent : 2-Methylbenzyl (identical to o-tolyl).
  • Synthesis Yield : 30% (lower due to steric hindrance during synthesis) .
  • Molecular Weight : 206 g/mol.
  • Spectroscopy :
    • ¹H NMR : Distinct signals for methyl (δ 2.30 ppm) and pyrrolidine protons.
    • ¹³C NMR : Carbonyl peak at 154.99 ppm, aromatic carbons between 126–137 ppm .
tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate
  • Substituent : 3,5-Dimethylbenzyl (meta-dimethyl substitution).
  • Synthesis Yield : 61% (higher yield due to reduced steric effects compared to ortho-substitution).
  • Molecular Weight : 220 g/mol.
  • Spectroscopy :
    • ¹³C NMR : Additional methyl carbons at 21.64 ppm and aromatic carbons at 127–139 ppm .
tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate
  • Substituent : 4-Isopropylbenzyl (bulky para-substituent).
  • Synthesis Yield : 70% (highest yield due to para-substitution favoring reactivity).
  • Molecular Weight : 234 g/mol.
  • Spectroscopy :
    • ¹H NMR : Isopropyl group signals at δ 1.25 ppm (doublet) and δ 2.85 ppm (septet) .

Key Insight : Ortho-substitution (as in the target compound) reduces synthetic yields compared to meta- or para-substituted analogs due to steric challenges. Molecular weight increases with bulkier substituents, impacting solubility and pharmacokinetics.

Boronate Ester Derivatives

tert-Butyl 2-(2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)pyrrolidine-1-carboxylate
  • Substituent : Boronate ester (5,5-dimethyl-1,3,2-dioxaborinane).
  • Application : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
  • Synthesis : Derived from palladium-catalyzed borylation, highlighting versatility in medicinal chemistry .

Comparison : The boronate group introduces reactivity toward electrophiles, unlike the inert o-tolyl group. This expands utility in catalytic cycles but requires careful handling due to moisture sensitivity.

Propargyl Ether Derivative

tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Substituent : Propargyl ether with a methoxycarbonyl group.
  • Synthesis Yield : 83% (high yield via alkynylation with n-BuLi and methyl chloroformate).
  • Spectroscopy :
    • IR : Alkyne stretch at 2215 cm⁻¹, absent in o-tolyl analogs.
    • ¹³C NMR : Alkyne carbons at δ 75–95 ppm .

Comparison : The propargyl group enables click chemistry applications (e.g., azide-alkyne cycloaddition), offering modularity absent in the target compound.

Pyridine-Containing Analogs

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Substituent : Pyridine ring with bromo and dimethoxymethyl groups.
  • Molecular Weight : Higher (~350 g/mol) due to bromine and pyridine.
  • Application: Potential in kinase inhibition or as a ligand in metal catalysis .

Comparison : Pyridine analogs exhibit distinct electronic properties (e.g., basicity) compared to benzene-based derivatives, altering reactivity in hydrogen bonding or coordination chemistry.

Biological Activity

tert-Butyl 2-(o-tolyl)pyrrolidine-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with similar compounds.

  • Chemical Formula : C15H21NO2
  • Molecular Weight : 247.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and an o-tolyl group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial for its potential application in therapeutic contexts.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes, making it a candidate for developing enzyme inhibitors. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases.

Antimicrobial Activity

Pyrrolidine derivatives have been reported to possess antimicrobial properties. In vitro studies have demonstrated that certain pyrrolidine compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also display similar properties.

Research Findings

Recent studies have highlighted the potential of pyrrolidine derivatives in drug development:

  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
  • Neuroprotective Effects : Some research suggests that pyrrolidine derivatives may protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in neurodegenerative diseases.
  • Structural Studies : Crystallographic studies have provided insights into the molecular structure and interactions of related pyrrolidine compounds, revealing how structural modifications can enhance biological activity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other similar compounds is essential:

Compound NameBiological ActivityKey Findings
tert-Butyl 2-(4-methylphenyl)pyrrolidine-1-carboxylateAntimicrobial, AnticancerExhibits strong inhibition against E. coli
tert-Butyl 2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylateEnzyme InhibitionEffective against specific enzyme targets
tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylateEnzyme InhibitorUsed in synthesis of complex organic molecules

Case Studies

Several case studies have explored the biological activity of pyrrolidine derivatives:

  • A study published in MDPI demonstrated that certain pyrrole derivatives exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • Another investigation focused on the neuroprotective effects of pyrrolidine compounds in models of oxidative stress, highlighting their potential for treating neurodegenerative diseases.

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